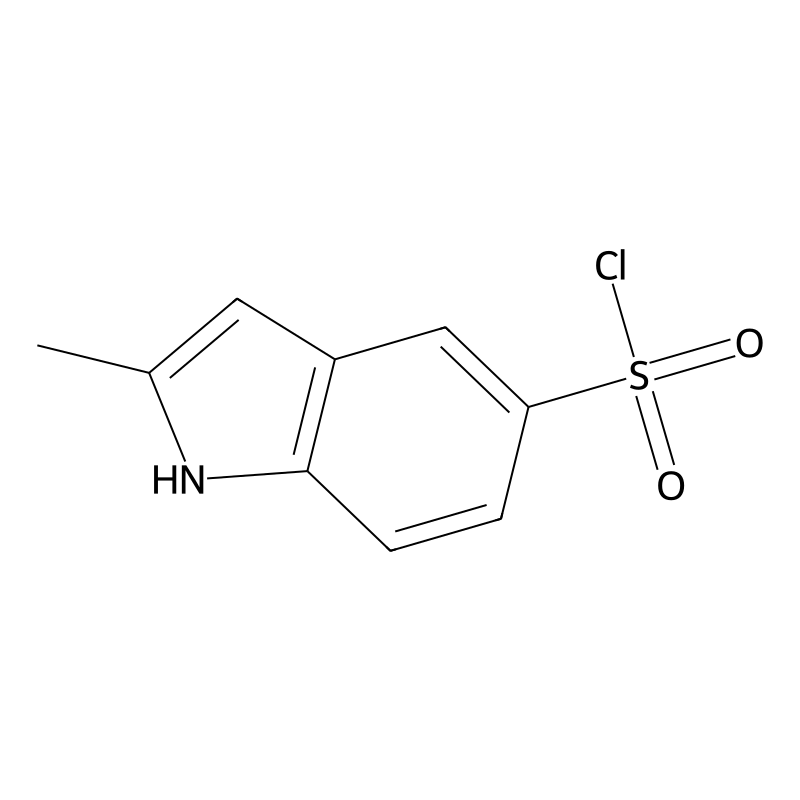

2-Methyl-1H-indole-5-sulfonyl chloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-1H-indole-5-sulfonyl chloride is a chemical compound characterized by its unique structure, which incorporates a sulfonyl chloride functional group attached to a methyl-substituted indole. The molecular formula for this compound is , and it has a molecular weight of approximately 229.68 g/mol. The presence of the sulfonyl chloride group makes it highly reactive, allowing it to participate in various

- Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

- Oxidation and Reduction Reactions: The indole ring can be oxidized to yield indole derivatives or reduced to form indoline derivatives. Common reagents for these transformations include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

The mechanism of action involves the reactivity of the sulfonyl chloride, which can react with nucleophiles to form various derivatives. The specific interactions and pathways depend on the nature of the substituents introduced during these reactions.

Research indicates that compounds related to 2-Methyl-1H-indole-5-sulfonyl chloride exhibit various biological activities. For instance, derivatives formed from this compound may demonstrate antimicrobial, anti-inflammatory, or anticancer properties due to their ability to interact with biological targets through the formation of sulfonamide bonds.

Several methods can be employed for synthesizing 2-Methyl-1H-indole-5-sulfonyl chloride:

- Direct Sulfonation: Indole derivatives can be sulfonated using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

- Chlorination: Chlorination of 2-methylindole followed by treatment with thionyl chloride can yield the desired sulfonyl chloride.

- One-Pot Syntheses: Recent methodologies have explored one-pot reactions that combine multiple steps into a single process, enhancing efficiency and yield.

2-Methyl-1H-indole-5-sulfonyl chloride has several applications in medicinal chemistry and organic synthesis:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds, particularly in drug discovery programs targeting various diseases.

- Chemical Synthesis: Used as a reagent in organic synthesis for producing sulfonamide derivatives and other functionalized indoles.

Several compounds share structural similarities with 2-Methyl-1H-indole-5-sulfonyl chloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-2-oxoindoline-5-sulfonyl chloride | Oxoindoline derivative | Contains an oxo group, enhancing reactivity |

| 2-Methyl-1H-imidazole-5-sulfonyl chloride | Imidazole derivative | Different nitrogen heterocycle affecting properties |

| 3-(2-aminoethyl)-N-methyl-1H-indole-5-sulfonamide | Sulfonamide derivative | Contains an amino group, increasing biological activity |

Uniqueness

The uniqueness of 2-Methyl-1H-indole-5-sulfonyl chloride lies in its specific combination of functional groups that allow it to engage in diverse